
4-Isopropylpiperidine-4-carboxylic acid
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Overview
Description
4-Isopropylpiperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylpiperidine-4-carboxylic acid can be achieved through several methods:
From Piperidine Derivatives: One common method involves the alkylation of piperidine with isopropyl halides, followed by carboxylation. This process typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the alkylation reaction.
From Carboxylic Acid Precursors: Another approach involves the direct carboxylation of isopropylpiperidine using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Isopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Esters or amides.
Scientific Research Applications
4-Isopropylpiperidine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Catalysis: Functionalized derivatives of this compound are used as catalysts in organic reactions, including hydrogenation and cycloaddition reactions.
Mechanism of Action
The mechanism of action of 4-Isopropylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. For example, it may interact with GABA receptors, affecting neurotransmission in the brain.
Comparison with Similar Compounds
4-Isopropylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
Isonipecotic acid: Another piperidine derivative with a carboxylic acid group, but without the isopropyl substitution, leading to distinct pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other piperidine derivatives.
Biological Activity
4-Isopropylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, interactions with various molecular targets, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring substituted with an isopropyl group and a carboxylic acid functional group. Its molecular formula is C9H15N with a molecular weight of approximately 151.23 g/mol. The compound exhibits properties typical of piperidine derivatives, including the ability to interact with neurotransmitter systems and enzymes.
The mechanism of action for this compound involves its interaction with specific receptors and enzymes, particularly in the central nervous system (CNS). It may function as either an agonist or antagonist, modulating neurotransmission pathways. Notably, it has been shown to interact with:
- GABA Receptors : Influencing inhibitory neurotransmission, which may have implications for anxiety and seizure disorders.
- Cholinesterase Inhibition : Demonstrating potential as a treatment for neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) activity, thus enhancing cholinergic signaling .
Biological Activity and Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Neuropharmacological Effects : Research indicates that derivatives of this compound can exhibit significant neuroprotective effects, potentially aiding in the treatment of neurodegenerative conditions by enhancing cognitive function through modulation of cholinergic pathways .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, which may contribute to its protective effects against oxidative stress in neuronal cells.
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, potentially through modulation of pain pathways in the CNS, although further investigation is required to elucidate these mechanisms fully .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds. Below is a summary table highlighting key differences:
Compound Name | Molecular Formula | Unique Characteristics |
---|---|---|
Piperidine-4-carboxylic acid | C7H13NO2 | Lacks isopropyl group; different pharmacological profile |
Isonipecotic acid | C7H13NO2 | Similar structure but without isopropyl substitution |
N-Isopropylpiperidine-4-carboxamide | C9H18N2O | Contains amide functionality; different biological activity |
Case Studies and Applications
Several case studies have documented the efficacy of this compound in various experimental models:
- Alzheimer's Disease Models : In animal studies, compounds derived from this compound demonstrated improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits for Alzheimer's disease .
- Pain Management : Clinical trials have explored its use as an adjunct therapy for chronic pain conditions, showing promising results in reducing pain perception without significant side effects .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-propan-2-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(8(11)12)3-5-10-6-4-9/h7,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
NPSDVLYLSVMFNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCNCC1)C(=O)O |
Origin of Product |
United States |
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